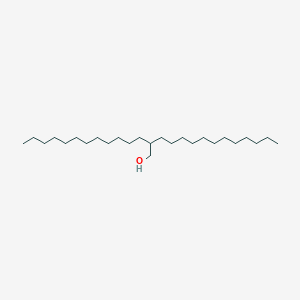

Dodecyltetradecanol

描述

Dodecyltetradecanol: is a long-chain aliphatic alcohol with the molecular formula C26H54O 2-Decyltetradecanol and is characterized by its high molecular weight and hydrophobic nature. This compound is commonly used in various industrial applications, particularly in the formulation of cosmetics and personal care products due to its emollient and skin-conditioning properties .

准备方法

Synthetic Routes and Reaction Conditions: Dodecyltetradecanol can be synthesized through the hydrogenation of corresponding fatty acids or fatty acid esters. The process typically involves the reduction of dodecyltetradecanoic acid using hydrogen gas in the presence of a metal catalyst such as palladium or nickel. The reaction is carried out under high pressure and temperature to ensure complete reduction to the alcohol form .

Industrial Production Methods: In industrial settings, this compound is produced through large-scale hydrogenation processes. The raw materials, usually derived from natural fats and oils, are subjected to catalytic hydrogenation in reactors designed to handle high pressures and temperatures. The resulting product is then purified through distillation and other separation techniques to obtain high-purity this compound .

化学反应分析

Types of Reactions: Dodecyltetradecanol undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group, forming aldehydes or ketones.

Reduction: Although this compound is already a reduced form, it can undergo further reduction under specific conditions to form hydrocarbons.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with metal catalysts (Pd, Ni)

Substitution: Halogenating agents (e.g., thionyl chloride, SOCl2)

Major Products Formed:

Oxidation: Aldehydes, ketones

Reduction: Hydrocarbons

Substitution: Halogenated derivatives

科学研究应用

Chemistry: Dodecyltetradecanol is used as a surfactant and emulsifying agent in various chemical formulations. Its ability to reduce surface tension makes it valuable in the production of emulsions and dispersions .

Biology: In biological research, this compound is utilized in the preparation of lipid bilayers and liposomes for studying membrane dynamics and protein interactions .

Medicine: this compound has applications in drug delivery systems, particularly in the formulation of lipid-based nanoparticles for targeted drug delivery .

Industry: The compound is widely used in the cosmetics industry as an emollient and skin-conditioning agent. It is also employed in the production of lubricants, plasticizers, and other industrial products .

作用机制

Dodecyltetradecanol exerts its effects primarily through its hydrophobic interactions with lipid membranes. It integrates into lipid bilayers, altering their fluidity and permeability. This property is particularly useful in the formulation of drug delivery systems, where this compound can enhance the encapsulation and release of active pharmaceutical ingredients .

相似化合物的比较

Dodecanol: A shorter-chain alcohol with similar emollient properties but lower molecular weight.

Tetradecanol: Another long-chain alcohol with comparable applications in cosmetics and industrial formulations.

Hexadecanol: A longer-chain alcohol with higher melting point and different physical properties.

Uniqueness: Dodecyltetradecanol is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Its balance of hydrophobicity and molecular size makes it particularly effective as an emulsifying agent and skin-conditioning ingredient .

生物活性

Dodecyltetradecanol, also known as 2-Decyl-1-tetradecanol, is a long-chain alcohol with potential biological activities that have garnered interest in various fields, including pharmacology and toxicology. This compound is structurally related to other long-chain fatty alcohols and has been studied for its effects on cellular functions, antimicrobial properties, and safety profiles.

This compound has the following chemical characteristics:

- Chemical Formula : CHO

- Molecular Weight : 242.45 g/mol

- CAS Number : 58670-89-6

These properties contribute to its solubility and interaction with biological membranes, influencing its biological activity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study indicated that at a concentration of 40 µg/ml, it showed notable inhibition against pathogens such as Staphylococcus aureus and Klebsiella sp. . The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/ml) |

|---|---|

| Staphylococcus aureus | 20 - 30 |

| Micrococcus sp. | 30 - 35 |

| Klebsiella sp. | 30 - 40 |

| Pseudomonas aeruginosa | 35 - 90 |

This antibacterial activity suggests potential applications in pharmaceuticals and as a preservative in cosmetic formulations.

Toxicity and Safety Profile

The safety assessment of this compound reveals a relatively benign profile. Studies involving oral administration in rats indicated an LD50 greater than 6000 mg/kg body weight, suggesting low acute toxicity . Furthermore, no significant adverse effects were observed in long-term feeding studies, with a No Observed Adverse Effect Level (NOAEL) established at 100 mg/kg body weight per day .

The biological activity of this compound can be attributed to its interaction with cell membranes and potential influence on lipid metabolism. Long-chain fatty alcohols like this compound are known to modulate membrane fluidity and can affect the permeability of microbial cell walls, leading to cell lysis .

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against Gram-positive bacteria, with a zone of inhibition measured at 4.5 cm against Staphylococcus aureus at a concentration of 40 µg/ml. This suggests its potential as a natural antimicrobial agent in clinical settings .

- Toxicological Assessment : In a chronic toxicity study involving Wistar rats fed varying concentrations of this compound, no significant changes in body weight or organ health were reported over an 8-week period. Blood tests showed only minor variations in leukocyte counts at higher doses, reinforcing its safety for potential human use .

属性

IUPAC Name |

2-dodecyltetradecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54O/c1-3-5-7-9-11-13-15-17-19-21-23-26(25-27)24-22-20-18-16-14-12-10-8-6-4-2/h26-27H,3-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKOJRLFKZGIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCCCCCCCCCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59219-70-4 | |

| Record name | Dodecyltetradecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059219704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DODECYLTETRADECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OT2NH8QC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-dodecyltetradecanol in the synthesis of lipophilic muramoyldipeptides?

A1: In this study, 2-dodecyltetradecanol serves as an aglycon, meaning it is the non-carbohydrate portion of a glycoside. The researchers attached 2-dodecyltetradecanol to N-acetylglucosamine via a glycosidic bond. This created a lipophilic (fat-soluble) glycoside, which was then further modified to ultimately yield lipophilic muramoyldipeptide derivatives. [] The addition of the long alkyl chain from 2-dodecyltetradecanol likely aims to enhance the lipophilicity of the final muramoyldipeptide derivatives, potentially influencing their interactions with cell membranes and subsequent biological activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。